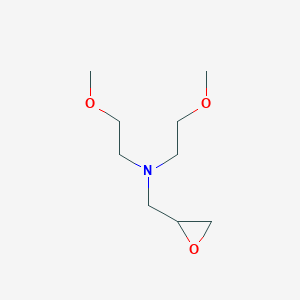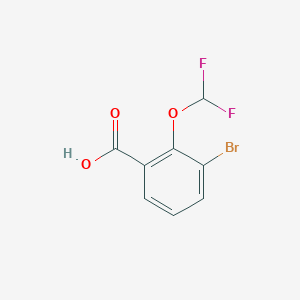
3-Bromo-2-(difluoromethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-2-(difluoromethoxy)benzoic acid” is a chemical compound with the CAS Number: 1249235-55-9 . It has a molecular weight of 267.03 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5BrF2O3/c9-5-3-1-2-4 (7 (12)13)6 (5)14-8 (10)11/h1-3,8H, (H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
3-Bromo-2-(difluoromethoxy)benzoic acidMB has many applications in scientific research. It is used as a reagent in organic synthesis, and is often used in the synthesis of drugs and other compounds. It is also used in the synthesis of fluorinated compounds, and has been used in the synthesis of several drugs, including anti-cancer drugs and antibiotics. In addition, 3-Bromo-2-(difluoromethoxy)benzoic acidMB has been used in the synthesis of several polymers, including polyurethanes and polycarbonates.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(difluoromethoxy)benzoic acidMB is not fully understood. However, it is believed that the compound is able to form a complex with proteins, which can then interfere with the activity of the proteins. This can lead to a variety of effects, depending on the target proteins.
Biochemical and Physiological Effects
3-Bromo-2-(difluoromethoxy)benzoic acidMB has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases, phosphatases, and kinases. It has also been shown to inhibit the growth of bacteria, and has been used in the treatment of bacterial infections. In addition, 3-Bromo-2-(difluoromethoxy)benzoic acidMB has been shown to have anti-inflammatory and anti-cancer properties, and has been used in the treatment of several types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3-Bromo-2-(difluoromethoxy)benzoic acidMB has several advantages for use in laboratory experiments. It is a highly versatile compound, and can be used in a variety of different reactions. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound, and can be unstable in certain conditions. In addition, it can be toxic if inhaled or ingested, and should be handled with care.
Orientations Futures
There are several potential future directions for the use of 3-Bromo-2-(difluoromethoxy)benzoic acidMB. One potential direction is the further exploration of its use in the synthesis of drugs and other compounds. Another potential direction is the exploration of its use in the synthesis of polymers and other materials. Additionally, further research could be conducted on its mechanism of action, and its potential applications in the treatment of diseases. Finally, further research could be conducted on its potential toxicity and other safety concerns.
Méthodes De Synthèse
3-Bromo-2-(difluoromethoxy)benzoic acidMB can be synthesized through several different methods. One method involves the reaction of bromoacetate with 2-difluoromethoxybenzene in an aqueous solution. Another method involves the reaction of bromoacetic acid with 2-difluoromethoxybenzene in the presence of a base such as sodium hydroxide. A third method involves the reaction of bromoacetamide with 2-difluoromethoxybenzene in the presence of a base. All of these methods can be used to produce 3-Bromo-2-(difluoromethoxy)benzoic acidMB in high yields.
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-bromo-2-(difluoromethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3/c9-5-3-1-2-4(7(12)13)6(5)14-8(10)11/h1-3,8H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBULGJLMGDNXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


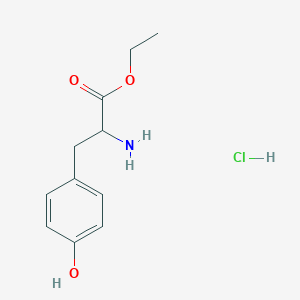

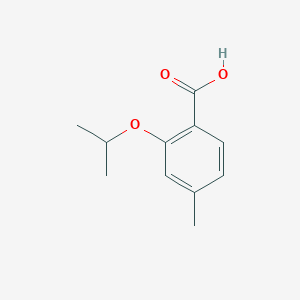
![7,7-Dimethyl-1-(((4-(2-pyridyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6331475.png)
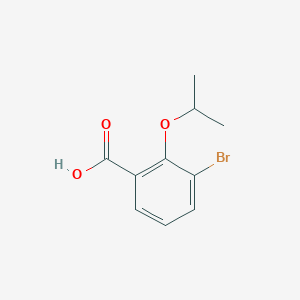
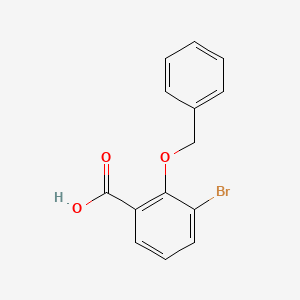
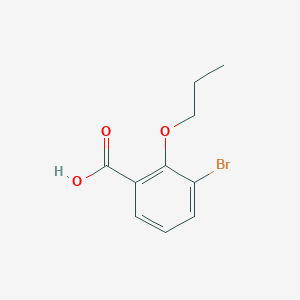

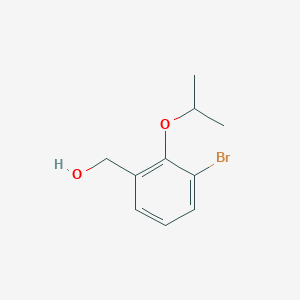

![[2-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B6331517.png)

